- Binding properties of antimicrobial agents to dipeptide terminal of lipid II using surface plasmon resonance, Analytical Biochemistry, 2014, 452, 67-75

Cas no 923-16-0 (D-Alanyl-D-Alanine)

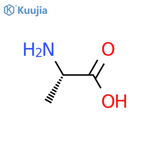

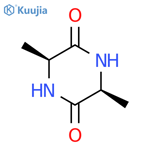

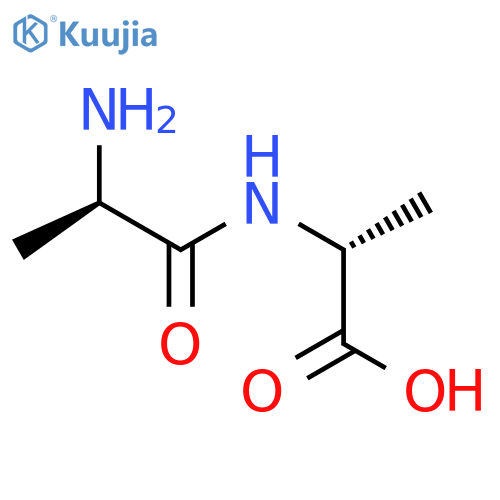

D-Alanyl-D-Alanine structure

Nom du produit:D-Alanyl-D-Alanine

Numéro CAS:923-16-0

Le MF:C6H12N2O3

Mégawatts:160.171081542969

MDL:MFCD00066038

CID:40234

PubChem ID:5460362

D-Alanyl-D-Alanine Propriétés chimiques et physiques

Nom et identifiant

-

- (R)-2-((R)-2-Aminopropanamido)propanoic acid

- D-Ala-D-Ala

- D-ALANYL-D-ALANINE

- H-D-Ala-D-Ala-OH

- D-Ala-D-Ala-OH

- D-Alanine, N-D-alanyl- (ZCI)

- D

- D-Alanyl-D-alanine (ACI)

- Alanine, N-D-alanyl-, D- (8CI)

- N-[D-Alaninyl]-D-alanine

- Ala-Ala

- (D-Ala)2

- BDBM50022571

- AT31735

- SCHEMBL476353

- (2R)-2-[(2R)-2-aminopropanamido]propanoic acid

- Epitope ID:141113

- UNII-1BVK9QMW8G

- A844195

- Dialanine, D,D-

- (2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid

- DTXSID601016947

- Q27101980

- D-Alanine, D-alanyl-

- C00993

- 2-[(2-ammoniopropanoyl)amino]propanoate

- CHEMBL299420

- MFCD00066038

- 1BVK9QMW8G

- CHEBI:16576

- 923-16-0

- HY-W015450

- Z829938994

- 2-[[(2R)-2-aminopropanoyl]amino]propanoic acid

- CS-W016166

- AS-57348

- EN300-176520

- AKOS016843636

- DEFJQIDDEAULHB-QWWZWVQMSA-N

- D-Alanyl-D-Alanine

-

- MDL: MFCD00066038

- Piscine à noyau: 1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1

- La clé Inchi: DEFJQIDDEAULHB-QWWZWVQMSA-N

- Sourire: [C@@H](C)(C(=O)O)NC(=O)[C@H](N)C

Propriétés calculées

- Qualité précise: 160.084792g/mol

- Charge de surface: 0

- XLogP3: -3.3

- Nombre de donneurs de liaisons hydrogène: 3

- Nombre de récepteurs de liaison hydrogène: 4

- Nombre de liaisons rotatives: 3

- Masse isotopique unique: 160.084792g/mol

- Masse isotopique unique: 160.084792g/mol

- Surface topologique des pôles: 92.4Ų

- Comptage des atomes lourds: 11

- Complexité: 169

- Comptage atomique isotopique: 0

- Nombre de stéréocentres atomiques définis: 2

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Nombre d'unités de liaison covalente: 1

Propriétés expérimentales

- Couleur / forme: Poudre blanche à blanc cassé

- Dense: 1.2080

- Point de fusion: 286 - 288 ºC

- Point d'ébullition: 402.6 °C at 760 mmHg

- Point d'éclair: 197.3 °C

- Le PSA: 92.42000

- Le LogP: 0.01410

D-Alanyl-D-Alanine Informations de sécurité

- Wgk Allemagne:3

- Conditions de stockage:−20°C

D-Alanyl-D-Alanine Données douanières

- Code HS:2924199090

- Données douanières:

Code douanier chinois:

2924199 090Résumé:

2924199 090. Autres amides acycliques (y compris les carbamates acycliques) (y compris leurs dérivés et sels). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

Éléments de déclaration:

Nom du produit, contenu des ingrédients, utilisation, emballage

Résumé:

2924199 090. Autres amides acycliques (y compris les carbamates acycliques) et leurs dérivés; Son sel. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

D-Alanyl-D-Alanine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-176520-1.0g |

(2R)-2-[(2R)-2-aminopropanamido]propanoic acid |

923-16-0 | 90% | 1.0g |

$1119.0 | 2023-07-10 | |

| Enamine | EN300-176520-10.0g |

(2R)-2-[(2R)-2-aminopropanamido]propanoic acid |

923-16-0 | 90% | 10.0g |

$4814.0 | 2023-07-10 | |

| eNovation Chemicals LLC | Y0988436-5g |

(R)-2-((R)-2-Aminopropanamido)propanoic acid |

923-16-0 | 95% | 5g |

$620 | 2024-08-02 | |

| Enamine | EN300-176520-0.05g |

(2R)-2-[(2R)-2-aminopropanamido]propanoic acid |

923-16-0 | 90% | 0.05g |

$131.0 | 2023-09-20 | |

| Enamine | EN300-176520-5.0g |

(2R)-2-[(2R)-2-aminopropanamido]propanoic acid |

923-16-0 | 90% | 5.0g |

$3248.0 | 2023-07-10 | |

| Key Organics Ltd | AS-57348-250MG |

(2R)-2-[(2R)-2-aminopropanamido]propanoic acid |

923-16-0 | >97% | 0.25g |

£561.00 | 2023-06-14 | |

| eNovation Chemicals LLC | D102806-5g |

D-Alanyl-D-alanine |

923-16-0 | 95% | 5g |

$1540 | 2024-06-05 | |

| Enamine | EN300-176520-0.25g |

(2R)-2-[(2R)-2-aminopropanamido]propanoic acid |

923-16-0 | 90% | 0.25g |

$143.0 | 2023-09-20 | |

| Fluorochem | M02784-1g |

D-Ala-D-Ala |

923-16-0 | 95% | 1g |

£171.00 | 2022-02-28 | |

| Enamine | EN300-176520-5g |

(2R)-2-[(2R)-2-aminopropanamido]propanoic acid |

923-16-0 | 90% | 5g |

$452.0 | 2023-09-20 |

D-Alanyl-D-Alanine Méthode de production

Synthetic Routes 1

Conditions de réaction

Référence

Synthetic Routes 2

Conditions de réaction

Référence

- Structural Requirements for the Substrates of the H+/Peptide Cotransporter PEPT2 Determined by Three-Dimensional Quantitative Structure-Activity Relationship Analysis, Journal of Medicinal Chemistry, 2006, 49(14), 4286-4296

Synthetic Routes 3

Conditions de réaction

Référence

- Separation of stereoisomers of polypeptides by chromatography, Japan, , ,

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Piperidine Solvents: Dimethylformamide ; 20 min, rt

Référence

- Solid-phase synthesis of fluorescent analogues of Park's nucleotide, lipid I and lipid II, Tetrahedron Letters, 2021, 73,

Synthetic Routes 7

Conditions de réaction

Référence

- Chromophoric peptides, an agent containing them and their use for detection of DD-carboxypeptidases, Federal Republic of Germany, , ,

Synthetic Routes 8

Synthetic Routes 9

Conditions de réaction

1.1 60 s, < 1.0E-4 Pa, 290 K

Référence

- Quantum Yields of Decomposition and Homo-Dimerization of Solid L-Alanine Induced by 7.2 eV Vacuum Ultraviolet Light Irradiation: An Estimate of the Half-Life of L-Alanine on the Surface of Space Objects, Origins of Life and Evolution of Biospheres, 2011, 41(4), 385-395

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- Alkylation of imidazolidinone dipeptide derivatives: preparation of enantiomerically pure di- and tripeptides by 'chirality transfer' via a pivalaldehyde N,N-acetal center, Helvetica Chimica Acta, 1987, 70(7), 1930-6

Synthetic Routes 11

Conditions de réaction

Référence

- Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis, Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1), 387-397

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Potassium chloride , Magnesium chloride , Ammonium chloride Solvents: Water ; 0.16 - 16 h, pH 7 - 9, 30 - 70 °C

1.2 Reagents: D-Alanine

1.2 Reagents: D-Alanine

Référence

- Engineering an ATP-dependent D-Ala:D-Ala ligase for synthesizing amino acid amides from amino acids, Journal of Industrial Microbiology & Biotechnology, 2017, 44(4-5), 667-675

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Piperidine Solvents: Dimethylformamide

1.2 Reagents: 1-Hydroxybenzotriazole , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: 4-Methylmorpholine ; 1 h, rt

1.3 Reagents: Piperidine Solvents: Dimethylformamide

1.4 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Water

1.2 Reagents: 1-Hydroxybenzotriazole , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: 4-Methylmorpholine ; 1 h, rt

1.3 Reagents: Piperidine Solvents: Dimethylformamide

1.4 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Water

Référence

- Three-Dimensional Quantitative Structure-Activity Relationship Analyses of β-Lactam Antibiotics and Tripeptides as Substrates of the Mammalian H+/Peptide Cotransporter PEPT1, Journal of Medicinal Chemistry, 2005, 48(13), 4410-4419

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Water Solvents: Water

Référence

- Stereoselective alkylation of glycine units in dipeptide derivatives. "Chirality transfer" via a pivalaldehyde N,N-acetal center, Journal of the American Chemical Society, 1989, 111(7), 2622-32

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: 5′-ATP , Sulfuric acid magnesium salt (1:1) Catalysts: Synthetase, D-alanylalanine (Escherichia coli strain K-12 gene ddlB) ; 7 h, 37 °C

Référence

- D-amino acid dipeptide production utilizing D-alanine-D-alanine ligases with novel substrate specificity, Journal of Bioscience and Bioengineering, 2005, 99(6), 623-628

Synthetic Routes 16

Conditions de réaction

Référence

- Antibacterial peptides, World Intellectual Property Organization, , ,

D-Alanyl-D-Alanine Raw materials

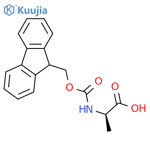

- (2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid

- (3S,6S)-3,6-dimethylpiperazine-2,5-dione

- (3R,6S)-3,6-Dimethyl-2,5-piperazinedione

- D-Alanine

- Fmoc-D-Ala-OH

- L-Alanine

D-Alanyl-D-Alanine Preparation Products

D-Alanyl-D-Alanine Littérature connexe

-

1. Infrared spectroscopic studies of vancomycin and its interactions with N-acetyl-D-Ala-D-Ala and N,N′-diacetyl-L-Lys-D-Ala-D-AlaColin J. Salter,Robert C. Mitchell,Alex F. Drake J. Chem. Soc. Perkin Trans. 2 1995 2203

-

2. Functional evolution of the serine β-lactamase active siteR. F. Pratt J. Chem. Soc. Perkin Trans. 2 2002 851

-

3. Structural features that affect the binding of teicoplanin, ristocetin A, and their derivatives to the bacterial cell-wall model N-acetyl-D-alanyl-D-alanineJennifer C. J. Barna,Dudley H. Williams,Michael P. Williamson J. Chem. Soc. Chem. Commun. 1985 254

-

4. The synthesis and binding of N-terminal derivatives of vancomycin to a bacterial cell wall analogueThomas F. Gale,Jochen G?rlitzer,Simon W. O’Brien,Dudley H. Williams J. Chem. Soc. Perkin Trans. 1 1999 2267

-

5. Synthesis of extended bacterial cell-wall precursor analogues for ligand binding studies with glycopeptide antibioticsThomas Staroske,Jochen G?rlitzer,Richard M. H. Entress,Matthew A. Cooper,Dudley H. Williams J. Chem. Soc. Perkin Trans. 1 1999 1105

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:923-16-0)D-Alanyl-D-Alanine

Pureté:99%/99%

Quantité:1g/5g

Prix ($):159.0/562.0